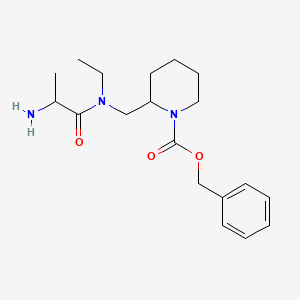
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is an organic compound that features a nitrophenyl group substituted with a methoxyethylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol typically involves a multi-step process:
Nitration: The starting material, a phenyl compound, undergoes nitration to introduce the nitro group at the 3-position.
Amination: The nitrophenyl compound is then subjected to amination with 2-methoxyethylamine to form the methoxyethylamino group at the 4-position.
Reduction: The nitro group can be reduced to an amino group if necessary, using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: (4-((2-Methoxyethyl)amino)-3-nitrophenyl)carboxylic acid.
Reduction: (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrophenyl and methoxyethylamino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be optimized to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups may impart desirable characteristics to polymers or other materials.
Mécanisme D'action
The mechanism of action of (4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethylamino group may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-3-nitrophenyl)methanol
- (4-((2-Hydroxyethyl)amino)-3-nitrophenyl)methanol
- (4-((2-Methoxyethyl)amino)-3-aminophenyl)methanol
Uniqueness
(4-((2-Methoxyethyl)amino)-3-nitrophenyl)methanol is unique due to the presence of both the methoxyethylamino and nitrophenyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
[4-(2-methoxyethylamino)-3-nitrophenyl]methanol |
InChI |
InChI=1S/C10H14N2O4/c1-16-5-4-11-9-3-2-8(7-13)6-10(9)12(14)15/h2-3,6,11,13H,4-5,7H2,1H3 |
Clé InChI |
LXBYMQMOAAVZOK-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)



![6-Methyl-4,7-diazaspiro[2.5]octane;dihydrochloride](/img/structure/B14775495.png)


![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)


![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)
